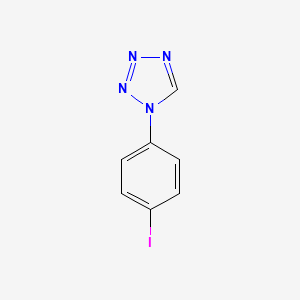

1-(4-Iodophenyl)tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

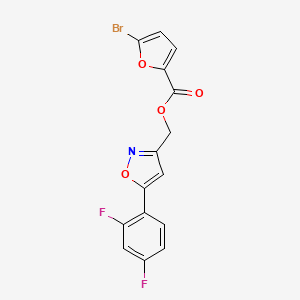

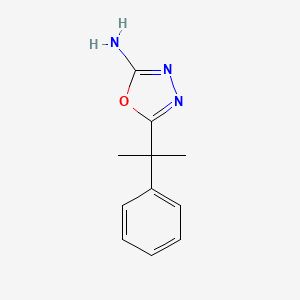

1-(4-Iodophenyl)tetrazole is a useful research chemical . It has a molecular weight of 272.05 and a molecular formula of C7H5IN4 . The IUPAC name for this compound is 1-(4-iodophenyl)tetrazole .

Synthesis Analysis

The synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds, which could include 1-(4-Iodophenyl)tetrazole, can be achieved in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3 . Another method involves the treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst .Molecular Structure Analysis

The molecular structure of 1-(4-Iodophenyl)tetrazole includes a tetrazole ring attached to an iodophenyl group . The canonical SMILES for this compound is C1=CC(=CC=C1N2C=NN=N2)I .Chemical Reactions Analysis

Tetrazoles, including 1-(4-Iodophenyl)tetrazole, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .Physical And Chemical Properties Analysis

1-(4-Iodophenyl)tetrazole has a molecular weight of 272.05 . It has a complexity of 146 and a LogP of 1.26690 . It also has a topological polar surface area of 43.6 .Applications De Recherche Scientifique

Catalysis in Chemical Reactions : 1-(4-Iodophenyl)tetrazole and its derivatives have been utilized in various catalytic processes. For instance, 1-(2-Iodophenyl)-1H-tetrazole was used as a ligand in the Pd(II) catalyzed Heck reaction, demonstrating its role in cross-coupling reactions with excellent yields (Gupta, Song, & Oh, 2004).

Synthesis Methodologies : Research has focused on developing safe, scalable, and azide-free synthesis methods for 1-aryl-1H-tetrazoles, including 1-(4-Iodophenyl)tetrazole. These methods aim for mild, convenient, and environmentally friendly conditions, highlighting the importance of green chemistry in the synthesis of such compounds (Ramasamy et al., 2017).

Structural and Thermal Analysis : Studies have explored the synthesis, structure, and thermal decomposition of phenyl tetrazoles, including 1-(4-Iodophenyl)tetrazole. These studies provide insights into their molecular structures, stability, and thermal behavior, which are crucial for various applications (Yılmaz et al., 2015).

Corrosion Inhibition : Tetrazole derivatives have been investigated for their inhibitory effects on metal corrosion in acidic mediums. Such studies are significant for the development of more efficient and environmentally friendly corrosion inhibitors in industrial applications (Ehsani et al., 2014).

Medicinal Chemistry : Tetrazole derivatives are prominent in medicinal chemistry due to their bioisosterism to carboxylic acid and amide moieties, and their metabolic stability. They are found in FDA-approved drugs, with their exact binding modes and chemical behavior under continued investigation (Neochoritis, Zhao, & Dömling, 2019).

Advanced Synthesis in Drug Development : Recent advancements in the synthesis of 5-substituted 1H-tetrazoles, a group to which 1-(4-Iodophenyl)tetrazole belongs, have been significant in the development of clinical drugs. The focus is on more efficient and eco-friendly synthesis methods (Mittal & Awasthi, 2019).

Inhibitor Studies for Metal Corrosion : Studies on tetrazole derivatives have also explored their role as inhibitors in metal corrosion, particularly in acidic mediums. This is essential for the protection of metals like copper and brass in various industrial processes (Bourzi et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Tetrazoles, including 1-(4-Iodophenyl)tetrazole, have a wide range of applications in many fields such as medicine, agriculture, and material science . They are considered as components of highly effective propellants, explosives, pyrotechnics, as well as gas generating compositions . Future research may focus on developing new synthetic methods and improving classical procedures for the preparation of tetrazole derivatives .

Propriétés

IUPAC Name |

1-(4-iodophenyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIAPNSOMVSOGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=N2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Iodophenyl)tetrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2766536.png)

![4-(2,6-Dichlorophenyl)-2-[2-(4-fluoroanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2766537.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766538.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2766550.png)